Usaf T-8

Description

Structure

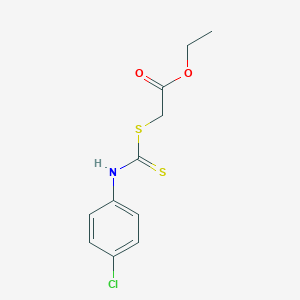

2D Structure

3D Structure

Properties

CAS No. |

13037-08-6 |

|---|---|

Molecular Formula |

C11H12ClNO2S2 |

Molecular Weight |

289.8 g/mol |

IUPAC Name |

ethyl 2-[(4-chlorophenyl)carbamothioylsulfanyl]acetate |

InChI |

InChI=1S/C11H12ClNO2S2/c1-2-15-10(14)7-17-11(16)13-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,16) |

InChI Key |

QDBQKKKIBHKLLB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CSC(=S)NC1=CC=C(C=C1)Cl |

Isomeric SMILES |

CCOC(=O)CSC(=NC1=CC=C(C=C1)Cl)S |

Canonical SMILES |

CCOC(=O)CSC(=S)NC1=CC=C(C=C1)Cl |

Other CAS No. |

13037-08-6 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 4 Chlorophenyl Carbamothioylsulfanyl Acetate Usaf T 8

Retrosynthetic Analysis and Pathway Design Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. researchgate.net For Ethyl 2-[(4-chlorophenyl)carbamothioylsulfanyl]acetate (Usaf T-8), the primary disconnection is at the sulfur-sulfur bond of the dithiocarbamate (B8719985) linkage. This leads to two key synthons: a nucleophilic dithiocarbamate precursor and an electrophilic acetate (B1210297) precursor.

A plausible retrosynthetic pathway for this compound is outlined below:

Target Molecule: Ethyl 2-[(4-chlorophenyl)carbamothioylsulfanyl]acetate (this compound)

Disconnection 1 (C-S bond): This bond can be disconnected to reveal 4-chlorophenyl isothiocyanate and ethyl 2-mercaptoacetate as the primary precursors. This is a common and efficient method for the synthesis of dithiocarbamates. acs.org

Precursor 1: 4-chlorophenyl isothiocyanate

Precursor 2: Ethyl 2-mercaptoacetate

This retrosynthetic approach simplifies the synthesis to a convergent one-step process where the two main building blocks are combined. The choice of this pathway is guided by the commercial availability of the precursors and the generally high yields and selectivity of the reaction between isothiocyanates and thiols.

Novel Reagent Development for Thio-carbamate and Acetate Moiety Formation

The synthesis of dithiocarbamates, including this compound, has traditionally relied on the use of carbon disulfide, a toxic and volatile reagent. nih.gov Recent research has focused on developing safer and more efficient reagents.

For the formation of the thiocarbamate moiety, alternatives to the direct use of carbon disulfide are being explored. One approach involves the in situ generation of dithiocarbamic acid from an amine and carbon disulfide, which then reacts with an electrophile. wikipedia.org

Novel reagents for the formation of the dithiocarbamate linkage include:

Thiocarbamoylimidazolium salts: These have been developed as effective carbamoylating agents, offering a more stable and less hazardous alternative to reagents like thiophosgene. cbijournal.com

Elemental sulfur: In combination with isocyanides and alcohols or thiols, elemental sulfur can be used in multicomponent reactions to form dithiocarbamates under mild conditions. nih.gov This method avoids the use of toxic and volatile carbon disulfide.

For the acetate moiety, ethyl 2-mercaptoacetate is a readily available and commonly used reagent. fishersci.ca

Mechanistic Investigations of Formation Reactions

The formation of dithiocarbamates from the reaction of an isothiocyanate and a thiol, the proposed primary route for this compound synthesis, proceeds through a nucleophilic addition mechanism.

The generally accepted mechanism involves the following steps:

Nucleophilic Attack: The sulfur atom of the thiol (ethyl 2-mercaptoacetate) acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group in 4-chlorophenyl isothiocyanate.

Proton Transfer: A proton is transferred from the thiol to the nitrogen atom of the isothiocyanate, leading to the formation of the stable dithiocarbamate product.

The reaction is typically reversible, but the equilibrium can be shifted towards the product by the choice of reaction conditions. The mechanism for the formation of isothiocyanates from dithiocarbamate salts has also been a subject of study, often involving an elimination reaction. cbijournal.com

Catalytic Approaches in Synthetic Routes (e.g., Organocatalysis, Metal-mediated Synthesis)

To enhance the efficiency and selectivity of dithiocarbamate synthesis, various catalytic systems have been developed.

Organocatalysis: Organocatalysts have emerged as a green and efficient alternative to metal-based catalysts. For dithiocarbamate synthesis, certain organic bases can catalyze the reaction. For instance, potassium 4-benzylpiperidinedithiocarbamate has been shown to be an effective organocatalyst in related reactions. iust.ac.ir Thioureas themselves can act as organocatalysts in various transformations, highlighting the potential for autocatalysis in some dithiocarbamate syntheses. airo.co.in

Metal-mediated Synthesis: Transition metal complexes can be employed to catalyze the formation of dithiocarbamates. Copper-catalyzed cross-coupling reactions have been successfully used for the synthesis of S-aryl dithiocarbamates. researchgate.net Metal dithiocarbamate complexes themselves have been widely studied, indicating the strong interaction between metals and the dithiocarbamate functionality. researchgate.nettandfonline.com Lanthanum complexes have also been found to be active in catalyzing the addition of thiols to isothiocyanates. acs.org

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing byproducts and reaction times. For the synthesis of this compound, several parameters can be optimized.

| Parameter | Effect on Reaction | Optimized Conditions |

| Solvent | The polarity and nature of the solvent can significantly influence the reaction rate and yield. | Dichloromethane has been found to be a suitable solvent for similar reactions, often leading to quantitative yields. acs.org |

| Temperature | The reaction is often carried out at room temperature, but gentle heating may be required in some cases to drive the reaction to completion. | Room temperature is generally sufficient for the reaction between isothiocyanates and thiols. acs.org |

| Catalyst Loading | The amount of catalyst used can affect the reaction rate and cost-effectiveness of the synthesis. | For organocatalyzed reactions, catalyst loading can be as low as 2.0 mol%. iust.ac.ir |

| Reactant Stoichiometry | The ratio of the reactants can influence the completeness of the reaction and the formation of byproducts. | A slight excess of one of the reactants may be used to ensure complete conversion of the limiting reagent. |

Modern techniques such as high-throughput screening and design of experiments (DoE) can be employed to rapidly identify the optimal set of reaction conditions. tandfonline.com

Green Chemistry Principles in this compound Synthesis (e.g., Solvent-free, Atom Economy)

The application of green chemistry principles in chemical synthesis aims to reduce the environmental impact of chemical processes. researchgate.net Several strategies can be applied to the synthesis of this compound to make it more environmentally friendly.

Atom Economy: The one-step synthesis of this compound from 4-chlorophenyl isothiocyanate and ethyl 2-mercaptoacetate is an example of a highly atom-economical reaction, as all the atoms of the reactants are incorporated into the final product. nih.gov

Solvent-free Synthesis: Performing reactions under solvent-free conditions minimizes the use of hazardous organic solvents, reduces waste, and simplifies purification. organic-chemistry.org Mechanochemical methods, such as ball-milling, are being explored for the solvent-free synthesis of dithiocarbamates. researchgate.net

Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign solvents such as water or deep eutectic solvents (DES) is preferred. rsc.orgdntb.gov.ua The synthesis of dithiocarbamates in an ethanol-water solvent system has been reported as a green approach. researchgate.net

Catalyst-free Reactions: Developing synthetic methods that proceed efficiently without the need for a catalyst is a key goal of green chemistry. researchgate.net Several catalyst-free methods for the synthesis of dithiocarbamates have been reported. nih.govorganic-chemistry.org

By integrating these green chemistry principles, the synthesis of Ethyl 2-[(4-chlorophenyl)carbamothioylsulfanyl]acetate (this compound) can be made more sustainable and environmentally responsible.

Structural Elucidation and Conformational Analysis of Ethyl 2 4 Chlorophenyl Carbamothioylsulfanyl Acetate Usaf T 8

Advanced Spectroscopic Characterization Techniques

A complete understanding of the molecular architecture of Usaf T-8 would necessitate a suite of advanced spectroscopic techniques. Each method provides unique insights into the compound's structure, from the connectivity of its atoms to the nature of its chemical bonds and its three-dimensional arrangement in the solid state.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (1D) and two-dimensional (2D) high-resolution NMR spectroscopy are fundamental tools for determining the precise chemical structure of organic molecules in solution.

¹H NMR Spectroscopy: A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the methylene (B1212753) protons adjacent to the sulfur atom, and the aromatic protons of the 4-chlorophenyl group. The chemical shifts and coupling constants of these signals would provide direct evidence of the connectivity of these fragments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the ester, the thiocarbonyl carbon of the dithiocarbamate (B8719985), the various carbons of the aromatic ring, and the carbons of the ethyl and acetate (B1210297) moieties.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This network of correlations would definitively confirm the atomic connectivity of this compound.

Despite the power of these techniques, no specific ¹H or ¹³C NMR data for Ethyl 2-[(4-chlorophenyl)carbamothioylsulfanyl]acetate has been reported in the reviewed literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ester group (typically around 1730-1750 cm⁻¹), the C=S stretching of the dithiocarbamate group, N-H stretching, and various vibrations associated with the aromatic ring and C-S bonds.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the S-S and C-S bonds, which often give rise to strong Raman signals.

While general vibrational data for dithiocarbamates exists, specific and detailed IR and Raman spectral analyses for this compound are not available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide further structural clues.

Exact Mass Measurement: HRMS would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₁₁H₁₂ClNO₂S₂).

Fragmentation Analysis: By inducing fragmentation of the molecular ion, the resulting mass spectrum would show characteristic fragment ions. The analysis of these fragments would help to confirm the presence of the 4-chlorophenyl group, the ethyl acetate moiety, and the dithiocarbamate linker.

Specific HRMS studies detailing the fragmentation pathways of this compound have not been found in the surveyed literature.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A successful crystallographic analysis of this compound would provide unequivocal proof of its molecular architecture and reveal how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions. There are currently no published crystal structures for Ethyl 2-[(4-chlorophenyl)carbamothioylsulfanyl]acetate.

Computational Approaches to Conformational Landscape

In the absence of extensive experimental data, computational methods can provide valuable insights into the dynamic behavior and conformational preferences of a molecule.

Molecular Dynamics (MD) Simulations for Dynamic Conformations

Molecular dynamics simulations are a computational method used to study the time-dependent behavior of a molecular system. An MD simulation of this compound in a relevant solvent would allow for the exploration of its conformational landscape. This would involve analyzing the rotational freedom around key single bonds, such as the C-N and C-S bonds of the dithiocarbamate moiety, and identifying the most stable conformers in solution. Such studies are crucial for understanding the molecule's flexibility and its potential interactions with biological targets. However, no specific molecular dynamics simulation studies for this compound have been reported.

Scientific Data on "this compound" (Ethyl 2-[(4-chlorophenyl)carbamothioylsulfanyl]acetate) Remains Elusive

Despite a comprehensive search of scientific databases and literature, detailed research findings on the chemical compound "this compound," also known as Ethyl 2-[(4-chlorophenyl)carbamothioylsulfanyl]acetate, are not publicly available. As a result, the creation of an in-depth scientific article focusing on its structural elucidation, conformational analysis, and quantum chemical calculations is not possible at this time.

Initial investigations into the compound "this compound" did not yield information under this specific designation. However, searches using its systematic chemical name, Ethyl 2-[(4-chlorophenyl)carbamothioylsulfanyl]acetate, confirmed its chemical identity through various chemical databases. These sources provide basic information such as its molecular formula (C₁₁H₁₂ClNO₂S₂), molecular weight (289.8 g/mol ), and its two-dimensional structure. Furthermore, database entries indicate that the molecule is achiral, meaning it does not have non-superimposable mirror images.

While the fundamental chemical identity of Ethyl 2-[(4-chlorophenyl)carbamothioylsulfanyl]acetate is established, the absence of published research prevents a detailed discussion of the following key scientific areas outlined in the initial request:

Chirality and Stereochemical Investigations:Beyond the general classification as an achiral molecule from database entries, no specific experimental or computational studies on its stereochemistry were found.

Without primary research literature, any attempt to generate the requested article would involve speculation and would not meet the required standards of scientific accuracy and verifiable sourcing. Further research by the scientific community is necessary before a comprehensive review of this compound's physicochemical properties can be compiled.

Reaction Chemistry and Transformational Pathways of Ethyl 2 4 Chlorophenyl Carbamothioylsulfanyl Acetate Usaf T 8

Hydrolysis and Solvolysis Reactions under Various pH and Solvent Conditions

The stability of dithiocarbamates is highly dependent on pH. Under acidic conditions, dithiocarbamates are known to be unstable and can decompose to yield the corresponding amine (in this case, 4-chloroaniline), carbon disulfide (CS2), and the thiol component (ethyl thioglycolate). youtube.com The general mechanism involves protonation of the dithiocarbamate (B8719985) nitrogen, followed by elimination of carbon disulfide.

The ethyl acetate (B1210297) portion of Usaf T-8 is susceptible to hydrolysis, which can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to acetic acid and ethanol. This process is reversible.

Base-catalyzed hydrolysis (saponification): In the presence of a base, such as sodium hydroxide, the ester undergoes irreversible hydrolysis to form the carboxylate salt (sodium acetate) and ethanol. nih.gov

Reactivity with Specific Chemical Classes (e.g., Nucleophiles, Electrophiles, Radicals)

The dithiocarbamate functional group in this compound is electron-rich and is expected to be a good nucleophile. tcichemicals.comgoogle.combldpharm.com The sulfur atoms, in particular, can attack electrophilic centers.

Reactivity with Electrophiles: Dithiocarbamates readily react with a variety of electrophiles. For instance, they can be alkylated at the sulfur atom. The in-situ formation of dithiocarbamate anions from an amine and carbon disulfide, followed by reaction with an electrophile, is a common synthetic route. tcichemicals.com

Reactivity with Nucleophiles: The primary sites for nucleophilic attack on this compound are the carbonyl carbon of the ethyl acetate group and the thiocarbonyl carbon of the dithiocarbamate group. Strong nucleophiles can lead to the cleavage of the ester or the dithiocarbamate linkage.

Reactivity with Radicals: Dithiocarbamates can participate in radical reactions. They can act as radical precursors or be involved in radical-mediated transformations. nih.govsynquestlabs.com

Thermal Decomposition Mechanisms and Kinetics

Photochemical Transformations and Photostability Studies

The photochemical behavior of dithiocarbamates has been studied, particularly in the context of their metal complexes. These studies show that photolysis can induce electron transfer reactions, leading to the formation of various transient species. manchesterorganics.compharmaffiliates.comnih.gov For this compound, the presence of the aromatic chlorophenyl group and the dithiocarbamate moiety suggests that it may absorb UV radiation and undergo photochemical transformations. Potential photoreactions could include cleavage of the C-S bonds, isomerization, or reactions with the solvent. Visible-light-induced photocatalysis is also a known method for synthesizing dithiocarbamates, indicating their reactivity under photochemical conditions. nih.govsynquestlabs.com

Advanced Analytical Chemistry for Trace Analysis and Monitoring of Ethyl 2 4 Chlorophenyl Carbamothioylsulfanyl Acetate Usaf T 8

Development of Chromatographic Separation Methods

The effective separation of Usaf T-8 from various sample matrices would be a critical step in its quantification. The selection of a chromatographic method would depend on the compound's intrinsic physicochemical properties, such as volatility, polarity, and thermal stability.

Gas Chromatography (GC) with Specialized Detectors (e.g., FID, ECD, FPD)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. The suitability of GC for the analysis of this compound would hinge on its ability to be volatilized without degradation.

Flame Ionization Detector (FID): This detector is sensitive to compounds that can be ionized in a hydrogen-air flame. While providing good general sensitivity for organic compounds, its selectivity for a halogenated and sulfur-containing compound like this compound would be limited.

Electron Capture Detector (ECD): The presence of a chlorophenyl group in the structure of this compound suggests that an ECD could be a highly sensitive and selective detector. The ECD is particularly responsive to electrophilic functional groups, such as halogens.

Flame Photometric Detector (FPD): An FPD, when operated in sulfur mode (at a wavelength of 394 nm), would offer high selectivity for the detection of this compound due to the presence of sulfur atoms in its carbamothioylsulfanyl moiety.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV-Vis, Fluorescence, Refractive Index)

For compounds that may have limited thermal stability or volatility, HPLC presents a viable alternative to GC. The separation in HPLC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.

UV-Vis Detector: The aromatic chlorophenyl group in this compound is expected to exhibit strong absorbance in the ultraviolet region of the electromagnetic spectrum. This would allow for sensitive detection using a UV-Vis detector.

Fluorescence Detector: If this compound possesses native fluorescence or can be derivatized with a fluorescent tag, a fluorescence detector could provide enhanced sensitivity and selectivity.

Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase. However, it generally suffers from lower sensitivity compared to UV-Vis or fluorescence detectors and is sensitive to temperature and pressure fluctuations.

Supercritical Fluid Chromatography (SFC)

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It combines some of the advantages of both GC and HPLC, offering high efficiency and fast separations. For a compound like this compound, SFC could potentially provide better resolution and faster analysis times compared to HPLC, particularly for complex sample matrices.

Hyphenated Techniques for Enhanced Selectivity and Sensitivity

To achieve the highest degree of confidence in identification and quantification, especially at trace levels in complex environments, chromatographic techniques are often coupled with mass spectrometry.

GC-Mass Spectrometry (GC-MS/MS)

If this compound is amenable to GC analysis, coupling the gas chromatograph to a tandem mass spectrometer (MS/MS) would provide a powerful analytical tool. The mass spectrometer would not only serve as a detector but also provide structural information based on the mass-to-charge ratio of the parent ion and its fragmentation patterns. The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode would offer exceptional selectivity and sensitivity for trace analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For non-volatile or thermally labile analytes, the combination of HPLC with tandem mass spectrometry is the method of choice. An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source would be used to ionize the this compound molecule as it elutes from the HPLC column. Similar to GC-MS/MS, the use of LC-MS/MS in MRM mode would enable highly selective and sensitive quantification of this compound in various matrices.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) represents a powerful hyphenated analytical technique that combines the high-efficiency separation capabilities of capillary electrophoresis (CE) with the sensitive and selective detection power of mass spectrometry (MS). wikipedia.org This synergy makes CE-MS particularly well-suited for the trace analysis and monitoring of compounds like Ethyl 2-[(4-chlorophenyl)carbamothioylsulfanyl]acetate (this compound) in complex matrices. The technique offers high resolving power, requires minimal sample volumes in the nanoliter range, and can perform analyses at high speed. wikipedia.org

The fundamental principle of CE involves the separation of ions in an electrolyte solution within a narrow fused-silica capillary under the influence of a high electric field. chromatographyonline.com The subsequent coupling to a mass spectrometer, typically via an electrospray ionization (ESI) interface, allows for the determination of the mass-to-charge ratio of the separated analytes, providing definitive identification and sensitive quantification. wikipedia.orgnih.gov The development of stable interfaces, such as the sheath-flow nanospray interface, has been crucial in making online CE-MS a robust and reproducible technique for a wide range of applications, from pharmaceutical analysis to metabolomics. nih.govwiley.com

For the analysis of this compound, a CE-MS method would leverage these advantages. The compound, with a molecular weight of approximately 289.8 g/mol , is amenable to ionization by ESI. nih.govnih.gov A method would likely employ a background electrolyte (BGE) at a specific pH to ensure the compound carries a charge, facilitating its migration and separation within the capillary. Coated capillaries may be used to reduce the analyte's interaction with the capillary wall, thereby improving peak shape and reproducibility. ceu.es The mass spectrometer, such as a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) instrument, would provide high-resolution mass data, enabling precise identification and differentiation from matrix interferences. nih.govhpst.cz The high sensitivity of modern MS systems allows for the detection of trace levels of the compound, with limits of detection potentially reaching the femtomole range. ceu.es

Below is a table summarizing hypothetical, yet typical, parameters for a CE-MS method developed for the trace analysis of this compound.

Table 1: Illustrative CE-MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Capillary Electrophoresis | ||

| Capillary Type | Fused-silica, covalently coated (e.g., PVA) | Minimize analyte adsorption, ensure reproducible migration times. chromatographyonline.comceu.es |

| Capillary Dimensions | 50 µm i.d. x 80 cm length | Provide high separation efficiency and sufficient length for resolving complex mixtures. |

| Background Electrolyte (BGE) | 50 mM Ammonium Acetate (B1210297) in 20% Methanol, pH 9.0 | Optimize ionization and separation; volatile buffer compatible with MS. |

| Injection | Hydrodynamic, 50 mbar for 10 s | Introduce a small, precise volume of sample onto the capillary. wikipedia.org |

| Separation Voltage | +25 kV | Drive the electrophoretic separation of analytes. chromatographyonline.com |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Generate gas-phase ions from the analyte for MS detection. |

| Sheath Liquid | 60:40 Isopropanol:Water with 0.1% Formic Acid | Stabilize the electrospray and provide electrical contact. nih.gov |

| Sheath Liquid Flow Rate | 3 µL/min | Maintain a stable spray and optimal ionization efficiency. |

| Mass Analyzer | Time-of-Flight (TOF) | Provide high-resolution and accurate mass measurements. hpst.cz |

| Mass Range | 100 - 1000 m/z | Cover the expected m/z of the analyte and potential fragments or adducts. |

| Data Acquisition | Full Scan and Targeted MS/MS | Full scan for identification and targeted MS/MS for quantification and confirmation. |

Quantitative Method Validation and Quality Assurance Protocols

The validation of any analytical method is critical to ensure that the generated data is reliable, reproducible, and fit for its intended purpose. For the quantitative trace analysis of this compound, a rigorous validation protocol must be established and followed. This process demonstrates that the analytical method consistently meets predefined acceptance criteria for a set of key performance characteristics. researchgate.net

Quality Assurance (QA) encompasses all the planned and systematic activities implemented within a quality system to provide confidence that a product or service will fulfill requirements for quality. dtic.mil In an analytical laboratory, QA involves not only method validation but also routine monitoring through internal quality control, participation in external proficiency testing schemes, and adherence to standard operating procedures (SOPs). researchgate.netdtic.mil This ensures the ongoing accuracy and integrity of analytical results. dtic.mil

The validation of a CE-MS method for this compound would involve assessing the following parameters:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the absence of interfering peaks at the retention time and m/z of the analyte in blank samples and the ability to resolve the analyte from other species.

Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. A calibration curve is generated, and the correlation coefficient (r²) is typically required to be ≥0.99.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples spiked with known amounts of the analyte at different concentration levels (e.g., low, medium, high QC levels).

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for trace analysis methods.

The table below outlines typical acceptance criteria for the validation of a quantitative analytical method.

Table 2: Typical Acceptance Criteria for Quantitative Method Validation

| Validation Parameter | Acceptance Criteria |

|---|---|

| Specificity | No significant interference at the analyte's retention time and m/z in blank samples. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Range | Established based on linearity, accuracy, and precision results. |

| Accuracy | Mean recovery typically within 80-120% of the nominal value (may vary with concentration). |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at LOQ). |

| Limit of Quantitation (LOQ) | Analyte response is identifiable, discrete, and reproducible with a precision of ≤ 20% RSD. |

| Limit of Detection (LOD) | Typically determined as a signal-to-noise ratio of ≥ 3. |

Ongoing quality assurance is maintained through the routine analysis of Quality Control (QC) samples at multiple concentrations alongside unknown samples in every analytical run. dtic.mil The results of these QC samples are monitored using control charts to ensure the method remains in a state of control over time. Adherence to established protocols, such as those outlined by the Department of Defense for quality assurance of products, ensures a high standard of data integrity. dla.mil

Theoretical Chemistry and Computational Modeling of Ethyl 2 4 Chlorophenyl Carbamothioylsulfanyl Acetate Usaf T 8

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution, which dictates the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like Usaf T-8, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G**), would be employed to determine its ground state properties. ebricmall.com

Ground State Properties: The optimized geometry of this compound would reveal key bond lengths, bond angles, and dihedral angles. The dithiocarbamate (B8719985) group, >N-C(=S)-S-, is known to have a planar or near-planar geometry due to the delocalization of the nitrogen lone pair electrons into the C=S bond. wikipedia.org This delocalization imparts a partial double bond character to the C-N bond.

Reactivity Prediction: DFT calculations can predict several parameters that indicate the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. x-mol.net For dithiocarbamates, the HOMO is often localized on the sulfur atoms, making them susceptible to electrophilic attack, while the LUMO may be distributed over the thiocarbonyl group and the aromatic ring. researchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the sulfur atoms and the carbonyl oxygen would likely be regions of negative potential, while the hydrogen atoms of the amino group and the ethyl group would be regions of positive potential.

Table 1: Predicted Ground State Properties of this compound from DFT (Hypothetical Data)

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| C-N Bond Length (dithiocarbamate) | 1.35 Å |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for more accurate energy and spectroscopic predictions, though they are more computationally expensive than DFT. nih.gov These methods are particularly useful for refining the energetic landscape and for comparison with experimental spectroscopic data.

For this compound, MP2 calculations could be used to obtain a more precise value for the total electronic energy and to calculate the energies of different conformers. The rotational barriers around single bonds, such as the C-N and C-S bonds, can be accurately determined, providing insight into the molecule's flexibility.

Spectroscopic predictions from ab initio calculations are valuable for identifying the compound. The calculated vibrational frequencies can be correlated with experimental infrared (IR) spectra, and the calculated electronic transition energies can be compared with UV-Vis spectra.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Molecular Mechanics and Force Field Development for Large-Scale Simulations

For large-scale simulations, such as studying the behavior of many this compound molecules in a condensed phase, quantum mechanical methods are computationally prohibitive. Molecular mechanics (MM) offers a more feasible approach. nih.gov MM uses classical mechanics to model the interactions between atoms, relying on a set of parameters known as a force field. wikipedia.org

A specific force field for this compound would need to be developed or adapted from existing force fields like AMBER or CHARMM. rsc.org This process involves parameterizing the bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. The parameters are typically derived from a combination of experimental data and high-level quantum chemical calculations on smaller fragments of the molecule. For dithiocarbamates, the accurate representation of the partial charges and the torsional potentials around the C-N bond are critical for a reliable force field. capes.gov.br

Table 2: Key Force Field Parameters for this compound (Illustrative)

| Interaction | Parameter | Description |

|---|---|---|

| Bond Stretching | k_b (C-N) | Force constant for the dithiocarbamate C-N bond |

| Angle Bending | k_θ (S-C-S) | Force constant for the S-C-S angle |

| Dihedral Torsion | V_n (N-C-S-C) | Torsional potential for rotation around the C-S bond |

Reaction Pathway Modeling and Transition State Identification

Computational methods can be used to model potential chemical reactions involving this compound and to identify the transition states associated with these reactions. The acid decomposition of dithiocarbamates, for instance, has been studied computationally. researchgate.netacs.org Such studies typically involve locating the transition state structure on the potential energy surface, which is a first-order saddle point. The energy of this transition state determines the activation energy of the reaction.

For this compound, potential reactions could include hydrolysis, oxidation, or reactions at the electrophilic or nucleophilic sites. Computational modeling could elucidate the mechanisms of these reactions. For example, the hydrolysis of the ester group or the cleavage of the dithiocarbamate moiety could be investigated. acs.org The identification of the transition state would involve methods like the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) calculations.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using DFT methods, often with good accuracy. These calculations provide a theoretical NMR spectrum that can be compared with experimental data to confirm the molecular structure. ajgreenchem.com

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The resulting theoretical IR spectrum shows characteristic peaks for the various functional groups in this compound, such as the C=O stretch of the ester, the C=S stretch of the dithiocarbamate, and the vibrations of the aromatic ring. nih.govbohrium.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, transitions involving the π-electrons of the aromatic ring and the dithiocarbamate group would be expected in the UV region. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopy | Predicted Feature | Assignment |

|---|---|---|

| ¹³C NMR | ~190 ppm | C=S (thiocarbonyl) |

| ¹H NMR | 7.3-7.5 ppm | Aromatic protons |

| IR | ~1730 cm⁻¹ | C=O stretch (ester) |

| IR | ~1050 cm⁻¹ | C=S stretch |

| UV-Vis | λ_max ~280 nm | π → π* transition (aromatic ring) |

Computational Approaches to Intermolecular Interactions and Self-Assembly

The study of intermolecular interactions is crucial for understanding the behavior of molecules in the condensed phase, including crystal packing and self-assembly. For this compound, hydrogen bonding (between the N-H group and the carbonyl oxygen or sulfur atoms of a neighboring molecule), π-π stacking of the aromatic rings, and van der Waals forces would be the primary intermolecular interactions.

Computational models can be used to study the formation of dimers and larger aggregates of this compound. DFT calculations can determine the binding energies of different dimer configurations. Molecular dynamics simulations, using a developed force field, can then be employed to investigate the self-assembly of many molecules over time, providing insights into the formation of larger structures and the resulting morphology. mrs-j.orggoogle.com The ability of dithiocarbamates to form self-assembled monolayers (SAMs) on surfaces has also been a subject of study. capes.gov.br

Environmental Chemistry of Ethyl 2 4 Chlorophenyl Carbamothioylsulfanyl Acetate Usaf T 8

Abiotic Degradation Pathways in Environmental Compartments

The abiotic degradation of a chemical compound in the environment is a critical factor in determining its persistence and potential for exposure. These processes occur without the involvement of biological organisms and include hydrolysis, photolysis, and sorption.

Hydrolysis in Aquatic Systems (Water, Sediment)

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. In aquatic environments, the rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. For Ethyl 2-[(4-chlorophenyl)carbamothioylsulfanyl]acetate, the ester and carbamothioylsulfanyl groups are potential sites for hydrolysis.

Hypothetical Hydrolysis Data Table for Usaf T-8 This table is for illustrative purposes only, as specific experimental data for this compound is not currently available.

| pH | Temperature (°C) | Hydrolysis Rate Constant (k_h) (day⁻¹) | Half-life (t₁/₂) (days) |

|---|---|---|---|

| 5 | 25 | Data not available | Data not available |

| 7 | 25 | Data not available | Data not available |

Photolysis under Simulated Sunlight Conditions

Photolysis is the decomposition of a chemical compound by light. In the environment, this process is primarily driven by the ultraviolet (UV) portion of the solar spectrum. The rate of photolysis depends on the compound's ability to absorb light at relevant wavelengths and the quantum yield of the degradation reaction.

Specific experimental data on the photolysis of this compound, including its absorption spectrum in water and its quantum yield under simulated sunlight conditions, are not available in published scientific literature. This information would be necessary to determine its rate of direct photolysis in aquatic systems and on soil surfaces.

Sorption and Desorption Behavior in Soil and Sediment Matrices

Sorption is the process by which a chemical binds to solid particles, such as soil or sediment. This behavior is critical for determining a chemical's mobility in the environment. The extent of sorption is often quantified by the soil-water partition coefficient (K(d)) or the organic carbon-normalized sorption coefficient (K({oc})).

There is a lack of publicly available, peer-reviewed studies that have determined the K(d) or K({oc}) values for Ethyl 2-[(4-chlorophenyl)carbamothioylsulfanyl]acetate across a range of soil and sediment types. This data is crucial for assessing its potential for leaching into groundwater or partitioning to sediment in aquatic environments.

Illustrative Sorption Data Table for this compound This table is for illustrative purposes only, as specific experimental data for this compound is not currently available.

| Soil/Sediment Type | Organic Carbon Content (%) | K_d (L/kg) | K_oc (L/kg) |

|---|---|---|---|

| Sandy Loam | Data not available | Data not available | Data not available |

| Clay | Data not available | Data not available | Data not available |

Chemical Transformation in Atmospheric Chemistry (e.g., Reactions with Hydroxyl Radicals, Ozone)

Once in the atmosphere, volatile or semi-volatile organic compounds can be degraded through reactions with various oxidants, primarily hydroxyl radicals (•OH) during the daytime and ozone (O(_3)) and nitrate (B79036) radicals (NO(_3)) at night.

The atmospheric fate of this compound is not well-documented in the scientific literature. To assess its atmospheric lifetime, the rate constants for its reactions with key atmospheric oxidants would need to be determined. Specifically, no published data are available for the reaction rate constants of Ethyl 2-[(4-chlorophenyl)carbamothioylsulfanyl]acetate with hydroxyl radicals or ozone.

Fate and Transport Modeling of Chemical Species

Environmental fate and transport models are computational tools used to predict the movement and transformation of chemicals in various environmental compartments. These models rely on a combination of the chemical's physical-chemical properties and environmental parameters.

Due to the absence of key experimental data for Ethyl 2-[(4-chlorophenyl)carbamothioylsulfanyl]acetate, such as its hydrolysis rates, photolysis rates, and sorption coefficients, it is not possible to conduct a comprehensive fate and transport modeling assessment for this compound at this time. Such modeling would be essential for predicting its environmental concentrations and potential exposure pathways.

Chemical Applications and Formulation Science of Ethyl 2 4 Chlorophenyl Carbamothioylsulfanyl Acetate Usaf T 8 from a Chemical Perspective

Role as a Chemical Intermediate in the Synthesis of Related Functional Molecules

The dithiocarbamate (B8719985) group is a versatile functional handle in organic synthesis, suggesting that Usaf T-8 could serve as a valuable chemical intermediate. tandfonline.comnih.gov Dithiocarbamates are typically synthesized from a secondary amine, carbon disulfide, and an alkylating agent. growingscience.comwikipedia.org In the case of this compound, this would involve the reaction of 4-chloroaniline (B138754) with carbon disulfide to form a dithiocarbamate salt, followed by S-alkylation with an ethyl acetate (B1210297) derivative like ethyl chloroacetate.

The reactivity of the dithiocarbamate ester in this compound opens several synthetic pathways:

Synthesis of Heterocycles: Dithiocarbamates are known precursors for various sulfur and nitrogen-containing heterocyclic compounds. tandfonline.comresearchgate.net For instance, they can be used in the synthesis of thiazole (B1198619) derivatives. researchgate.net The reaction of dithiocarbamates with α-halocarbonyl compounds or nitroepoxides can lead to the formation of substituted thiazoles and other complex cyclic systems. researchgate.net It is plausible that this compound could be employed in similar cyclization reactions to generate novel functional molecules with potential applications in pharmaceuticals or agrochemicals.

Amide and Thioamide Formation: The dithiocarbamate group can be converted to other functional groups. For example, reaction with amines or hydrolysis can lead to the formation of amides or thioamides, which are important structural motifs in many biologically active compounds. cas.org

Precursor to Isothiocyanates: Primary dithiocarbamic acids can be converted to isothiocyanates, which are themselves important synthetic intermediates. wikipedia.org While this compound is derived from a secondary amine, related chemistries could potentially be applied.

A general scheme for the synthesis of dithiocarbamate esters is presented below:

| Reactants | Product | Reaction Type |

| Secondary Amine, Carbon Disulfide, Base | Dithiocarbamate Salt | Nucleophilic addition |

| Dithiocarbamate Salt, Alkyl Halide | Dithiocarbamate Ester (e.g., this compound) | Nucleophilic substitution (S-alkylation) wikipedia.org |

Chemical Stability and Compatibility in Complex Formulations

The stability and compatibility of this compound in various formulations would be dictated by the dithiocarbamate functional group.

Thermal Stability: Dithiocarbamate esters are generally considered to be thermally stable and can often be distilled without decomposition. cdnsciencepub.com However, at elevated temperatures, such as those encountered in polymer processing, thermal decomposition can occur. acs.org Studies on dithiocarbamic esters have shown they can exhibit thermo stability, with some retaining significant activity after being heated. jocpr.com The specific decomposition temperature and products for this compound would depend on its precise structure and the matrix it is in.

Hydrolytic Stability: Dithiocarbamates can be sensitive to hydrolysis, particularly under acidic conditions, which can lead to their decomposition into the parent amine (4-chloroaniline) and carbon disulfide. noaa.govmdpi.com Alkaline hydrolysis is also possible, often requiring more forcing conditions like heating with aqueous-alcoholic alkali to form mercaptides. cdnsciencepub.com This reactivity implies that the pH of a formulation would be a critical factor in determining the shelf-life and efficacy of this compound as an additive.

Solubility and Compatibility: The solubility of dithiocarbamates varies significantly with their structure. mdpi.com The presence of the 4-chlorophenyl group in this compound suggests it would have good solubility in non-polar organic solvents and compatibility with various polymer matrices. mdpi.com Dithiocarbamates are generally compatible with other common additives used in lubricant and polymer formulations. nih.gov However, their interaction with strong acids or peroxides should be considered, as these can accelerate decomposition. noaa.gov

Mechanism of Action as a Chemical Additive in Material Systems

Based on the extensive use of dithiocarbamates in material science, this compound could plausibly function as an antioxidant, a stabilizer, or a cross-linking agent.

Antioxidant: Sulfur-containing compounds are well-known secondary antioxidants, also referred to as hydroperoxide decomposers. adeka-pa.euresearchgate.net The mechanism involves the sulfur atom reacting with and catalytically decomposing polymer hydroperoxides (ROOH) into non-radical, inert products, thus preventing chain scission and degradation of the polymer. researchgate.netmdpi.com This action is synergistic with primary antioxidants like hindered phenols. adeka-pa.eu The dithiocarbamate moiety in this compound contains sulfur atoms that could participate in these redox cycles, scavenging radicals and protecting the material from oxidative damage. researchgate.netnih.gov

Stabilizer: In addition to antioxidant activity, dithiocarbamates are used as stabilizers in polymers like polyolefins and in rubber-based adhesives. researchgate.net They can prevent premature aging and degradation during processing, storage, and use. researchgate.net This stabilizing effect is often a combination of antioxidant action and the ability to chelate trace metal ions that can catalyze degradation reactions.

Cross-linking Agent (Vulcanization): Dithiocarbamates, particularly their metal salts (e.g., zinc dithiocarbamates), are potent accelerators in the vulcanization of rubber. wikipedia.org They facilitate the formation of sulfur cross-links between polymer chains, which enhances the elasticity, strength, and durability of the material. While this compound is a dithiocarbamate ester and not a metal salt, the dithiocarbamate group itself is fundamental to this process. It can decompose to generate radicals that participate in the cross-linking reactions.

Interaction Chemistry within Polymer Systems or Composites

The interaction of this compound within a polymer matrix would likely involve both non-covalent and potential covalent interactions.

Non-covalent Interactions: The aromatic 4-chlorophenyl group in this compound can engage in π-π stacking interactions with aromatic polymers (e.g., polystyrene) or with aromatic fillers like carbon black. The polar ester and carbamothioylsulfanyl groups can participate in dipole-dipole interactions and hydrogen bonding with polar polymers or additives. These non-covalent forces would influence the dispersion and compatibility of this compound within the host material.

Covalent Bonding: Under certain conditions, such as during high-temperature processing or vulcanization, the dithiocarbamate moiety can undergo chemical reactions leading to covalent bonding with the polymer matrix. The C-S and S-S bonds in dithiocarbamates and their derivatives can cleave to form sulfur radicals. vulcanchem.com These radicals can abstract hydrogen atoms from polymer chains or add across double bonds, effectively grafting the additive onto the polymer or creating cross-links. This covalent attachment would provide a more permanent modification of the polymer properties. Dithiocarbamate groups have been successfully grafted onto polymer brushes and other nanocomposites to create functional materials. sigmaaldrich.comresearchgate.net

Advanced Material Design Incorporating this compound Structural Motifs

The unique functional group of this compound presents opportunities for the rational design of advanced materials with enhanced chemical properties.

Precursors for Nanomaterials: Metal dithiocarbamate complexes are widely used as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles (e.g., CuS, ZnS, PbS). nih.govuts.edu.au These nanoparticles have applications in sensors, solar cells, and photocatalysis. researchgate.netuts.edu.au By first forming a metal complex with this compound, it could potentially be used in a similar fashion to generate tailored nanomaterials. The 4-chlorophenyl group could influence the properties of the resulting nanoparticles or their interaction with a surrounding matrix.

Functional Polymers and Composites: The dithiocarbamate group can be incorporated into polymers to create materials with specific functionalities. For example, dithiocarbamate-functionalized polymers have been developed for the removal of heavy metal ions from water, acting as powerful chelating agents. mdpi.comnih.govresearchgate.net Similarly, incorporating the this compound motif onto a polymer backbone or a nanocomposite surface could yield materials for environmental remediation or sensing applications. mdpi.comresearchgate.net The interaction between dithiocarbamate-functionalized surfaces and metal ions can be based on coordination and electrostatic interactions. sigmaaldrich.com

Smart Materials: The reactivity and swelling behavior of polymers containing dithiocarbamate groups can be sensitive to external stimuli like pH or the presence of metal ions. etdci.org This opens the possibility of designing smart materials, such as sensors or responsive hydrogels, where the this compound structural unit acts as the active component. etdci.org For instance, the binding of metal cations to dithiocarbamate groups can cause polymer shrinking, leading to a measurable optical response. etdci.org

Q & A

Q. What are the key physicochemical properties of USAF T-8, and how are they experimentally validated?

To determine properties like solubility, stability, or reactivity, use standardized protocols such as differential scanning calorimetry (DSC) for thermal stability or high-performance liquid chromatography (HPLC) for purity analysis. Cross-reference results with spectroscopic data (e.g., NMR, IR) to confirm structural integrity .

Q. What synthesis protocols are documented for this compound, and how can reproducibility be ensured?

Follow peer-reviewed synthesis routes from primary literature, detailing stoichiometry, catalysts, and reaction conditions. Include step-by-step procedural notes (e.g., inert atmosphere requirements, purification methods) in supplementary materials to enable replication .

Q. How should researchers design controlled experiments to assess this compound’s functional efficacy in model systems?

Employ factorial design to isolate variables (e.g., concentration, exposure time) and include negative/positive controls. Use blinded analysis to minimize bias, and validate findings with orthogonal assays (e.g., in vitro and in vivo models) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Apply nonlinear regression models (e.g., Hill equation) for dose-response curves. Use ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s HSD) to address type I errors. Report confidence intervals and effect sizes for robustness .

Q. How can researchers mitigate batch-to-batch variability in this compound samples?

Implement quality control measures such as batch certification via mass spectrometry and traceable lot numbering. Standardize storage conditions (e.g., temperature, humidity) and document deviations in metadata .

Advanced Research Questions

Q. How do contradictory findings in this compound studies arise, and what analytical frameworks resolve them?

Contradictions may stem from differences in experimental conditions (e.g., pH, solvent systems) or measurement techniques. Conduct meta-analyses to identify confounding variables and use sensitivity analysis to quantify their impact .

Q. What computational modeling approaches are suitable for predicting this compound’s interactions with biological targets?

Apply molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor binding. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to quantify binding affinities .

Q. How can longitudinal studies on this compound’s effects address temporal variability in data?

Use mixed-effects models to account for time-dependent covariates and individual differences. Employ survival analysis (e.g., Kaplan-Meier curves) for time-to-event outcomes, ensuring adequate sample sizes to power longitudinal comparisons .

Q. What ethical considerations apply when handling this compound in human subject research?

Adhere to GDPR or HIPAA for data anonymization and obtain informed consent for biospecimen use. Document IRB-approved protocols for handling adverse events and ensure transparency in risk-benefit disclosures .

Q. How should researchers integrate this compound datasets from disparate sources (e.g., genomic, proteomic) for systems-level analysis?

Apply data fusion techniques like multi-omics integration (e.g., MOFA) or machine learning pipelines to identify cross-modal biomarkers. Use version-controlled repositories (e.g., GitHub) for code sharing and FAIR principles for metadata standardization .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.